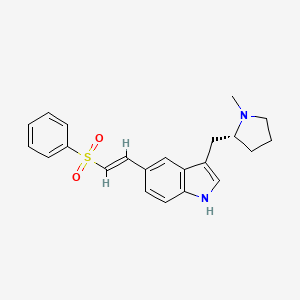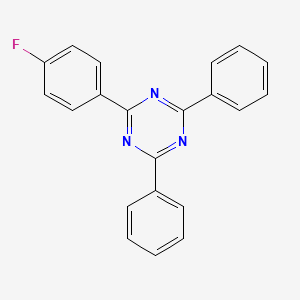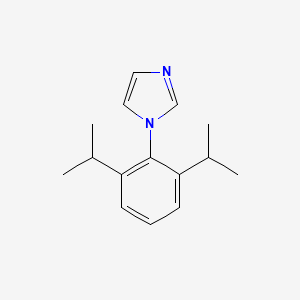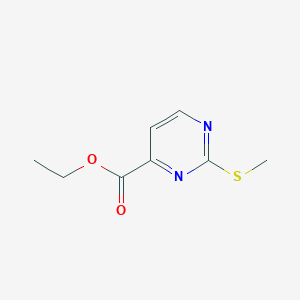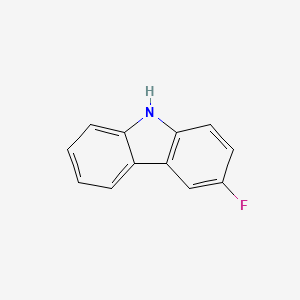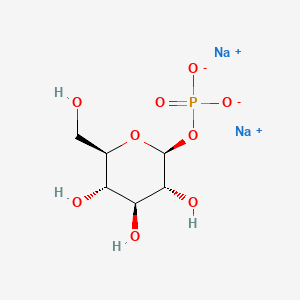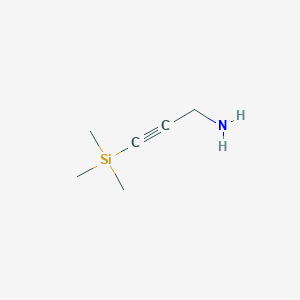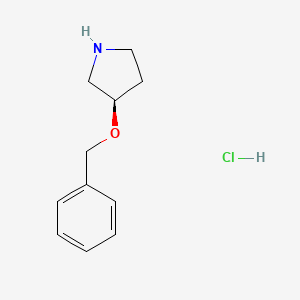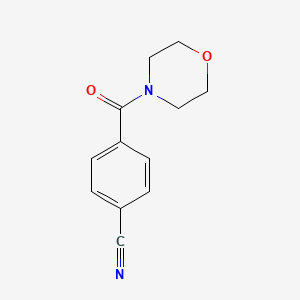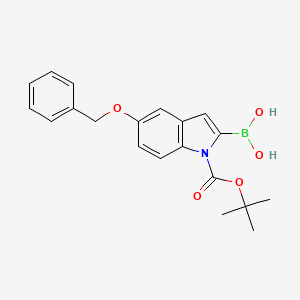
5-Benzyloxy-1-boc-indole-2-boronic acid
Descripción general
Descripción
5-Benzyloxy-1-boc-indole-2-boronic acid is an exceptional pharmaceutical intermediate . It holds promising potential in the creation of innovative curative agents targeting a diverse range of ailments .
Synthesis Analysis
This compound has been employed in the synthesis of various naturally occurring indole alkaloids, such as yohimbine and vinblastine. These compounds possess diverse biological activities and are of significant interest in medicinal chemistry research.Molecular Structure Analysis
The molecular formula of 5-Benzyloxy-1-boc-indole-2-boronic acid is C20H22BNO5 . Its molecular weight is 367.20 . The structure includes a benzyloxy group attached to the 5th position of the indole ring, a boc group attached to the 1st position, and a boronic acid group attached to the 2nd position .Chemical Reactions Analysis
One of the primary applications of 5-Benzyloxy-1-Boc-indole-2-boronic acid lies in its participation in Suzuki-Miyaura coupling reactions. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the boron atom of the boronic acid and a variety of organic halides or triflates.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 564.7±60.0 °C at 760 mmHg . The compound is solid in form .Aplicaciones Científicas De Investigación
Indole derivatives, such as “5-Benzyloxy-1-boc-indole-2-boronic acid”, have attracted increasing attention in recent years due to their biologically active properties. They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
-
Suzuki–Miyaura Coupling
- Application: This compound can be used in the Suzuki–Miyaura (SM) coupling reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds .
- Method: The SM coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results: The SM coupling reaction is widely used due to its mild reaction conditions, functional group tolerance, and the stability and environmental benignity of organoboron reagents .
-
Protodeboronation
- Application: Boronic esters, such as “5-Benzyloxy-1-boc-indole-2-boronic acid”, can be used in protodeboronation reactions .
- Method: Protodeboronation involves the removal of a boron group from an organic compound, often using a radical approach .
- Results: Protodeboronation is a useful reaction in organic synthesis, allowing for the transformation of boronic esters into other functional groups .
-
Drug Discovery
- Application: Indole boronic acids, such as “5-Benzyloxy-1-boc-indole-2-boronic acid”, can be used in the discovery and development of new drugs .
- Method: These compounds can be used as building blocks in the synthesis of complex molecules with potential therapeutic properties .
- Results: The specific outcomes would depend on the particular drug being developed and the disease or condition it is intended to treat .
-
Material Science
- Application: Boronic acids and their derivatives have been used in the development of new materials, including polymers and organic electronic devices .
- Method: These compounds can be incorporated into materials to modify their properties, such as conductivity, flexibility, and stability .
- Results: The specific outcomes would depend on the particular material being developed and its intended use .
Safety And Hazards
Propiedades
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-10-9-16(11-15(17)12-18(22)21(24)25)26-13-14-7-5-4-6-8-14/h4-12,24-25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGFXDPCFAYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583083 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-1-boc-indole-2-boronic acid | |
CAS RN |
850568-62-6 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



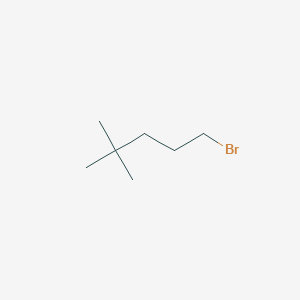
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)
